molecular formula C10H12N2O2 B11798342 Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11798342
M. Wt: 192.21 g/mol
InChI Key: DCQZTXBEZMJJBU-UHFFFAOYSA-N
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Description

Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate
  • Methyl 3-(1-phenyl-1H-pyrazol-4-yl)propiolate
  • Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate

Uniqueness

Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring. This substitution can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(1-propylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H12N2O2/c1-3-6-12-8-9(7-11-12)4-5-10(13)14-2/h7-8H,3,6H2,1-2H3

InChI Key

DCQZTXBEZMJJBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C#CC(=O)OC

Origin of Product

United States

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